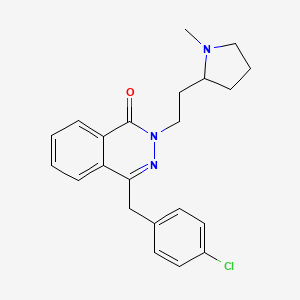
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE is a chemical compound known for its role as an impurity in Azelastine, an orally active H1-histamine receptor antagonist and antihistaminic agent . This compound is characterized by its molecular formula C22H25Cl2N3O and a molecular weight of 418.36 .
Preparation Methods
The synthetic routes and reaction conditions for 4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE involve several steps. The compound can be synthesized through the reaction of 4-chlorobenzyl chloride with 2-(1-methylpyrrolidin-2-yl)ethylamine, followed by cyclization with phthalic anhydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE involves its interaction with H1-histamine receptors. As an impurity in Azelastine, it may influence the binding affinity and activity of the primary drug, potentially affecting its antihistaminic properties . The molecular targets and pathways involved include the modulation of histamine receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE can be compared with other similar compounds, such as:
Azelastine: The primary drug in which this compound is an impurity.
Other Phthalazinone Derivatives: Compounds with similar structures but different substituents, which may exhibit varying biological activities and pharmacological properties.
This compound’s uniqueness lies in its specific structure and role as an impurity in Azelastine, which makes it a critical marker in pharmaceutical quality control .
Properties
CAS No. |
117078-70-3 |
|---|---|
Molecular Formula |
C22H25Cl2N3O |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(25)12-14-26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H |
InChI Key |
MMAJNYNKSYZYQX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Synonyms |
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)

